molecular formula C17H36N2S2 B093385 N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate CAS No. 149-82-6

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate

Cat. No.: B093385
CAS No.: 149-82-6
M. Wt: 332.6 g/mol
InChI Key: APWMBANPMBFWLA-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial processes. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate typically involves the reaction of N,N-Dimethylcyclohexylamine with carbon disulfide and dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

N,N-Dimethylcyclohexylamine+Carbon disulfide+DibutylamineN,N-Dimethylcyclohexylammonium dibutyldithiocarbamate\text{N,N-Dimethylcyclohexylamine} + \text{Carbon disulfide} + \text{Dibutylamine} \rightarrow \text{this compound} N,N-Dimethylcyclohexylamine+Carbon disulfide+Dibutylamine→N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to enhance the yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcyclohexylamine
  • Dibutyldithiocarbamate
  • N,N-Diethyldithiocarbamate

Uniqueness

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is unique due to its combined structural features of both N,N-Dimethylcyclohexylamine and dibutyldithiocarbamate. This combination allows it to exhibit properties of both amines and dithiocarbamates, making it versatile in various applications. Its ability to chelate metal ions and interact with thiol groups sets it apart from other similar compounds.

Properties

CAS No.

149-82-6

Molecular Formula

C17H36N2S2

Molecular Weight

332.6 g/mol

IUPAC Name

cyclohexyl(dimethyl)azanium;N,N-dibutylcarbamodithioate

InChI

InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3

InChI Key

APWMBANPMBFWLA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].C[NH+](C)C1CCCCC1

149-82-6

Origin of Product

United States

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